
1-Isopropylpiperidin-3-OL
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Overview
Description
1-Isopropylpiperidin-3-OL is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C8H17NO and a molecular weight of 143.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isopropyl bromide under basic conditions to form 1-isopropylpiperidine. This intermediate is then subjected to oxidation using an appropriate oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Halides, alkyl derivatives.
Scientific Research Applications
1-Isopropylpiperidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Isopropylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methylpiperidin-3-OL
- 1-Ethylpiperidin-3-OL
- 1-Propylpiperidin-3-OL
Comparison: 1-Isopropylpiperidin-3-OL is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Isopropylpiperidin-3-OL is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of piperidine, featuring a hydroxyl group at the 3-position of the piperidine ring. Its molecular formula is C8H15NO, which contributes to its solubility and reactivity in biological systems. The presence of the hydroxyl group alters its reactivity compared to related compounds, such as 1-Isopropylpiperidin-3-one, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors:
- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the oxidation of this compound, increasing its hydrophilicity and facilitating excretion from the body.
- Receptor Modulation : It can modulate the activity of G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that affect cellular metabolism and gene expression. Such modulation may have implications for cognitive function and anxiety reduction in animal models.
Cellular Effects
This compound has demonstrated various effects on cellular processes:
- Cognitive Enhancement : At low doses, this compound may enhance cognitive functions and reduce anxiety levels in animal studies, indicating potential therapeutic applications in neuropsychiatric disorders.
- Metabolic Pathways : It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites that may exhibit distinct biological activities.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Isopropylpiperidin-4-one | Piperidine ring with isopropyl at position 1 and ketone at position 4 | Different reactivity due to ketone position |
3-Isopropylpiperidin-4-one | Piperidine ring with isopropyl at position 3 and ketone at position 4 | Potentially different biological activities |
This compound | Similar structure but contains a hydroxyl group instead of a ketone | Altered reactivity and potential for different applications |
The table illustrates how the substitution pattern affects the reactivity and potential biological effects of these compounds. The hydroxyl group in this compound enhances its solubility and interaction with biological targets compared to its ketone-containing counterparts.
Properties
IUPAC Name |
1-propan-2-ylpiperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(10)6-9/h7-8,10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNMWQRCFABKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506996 |
Source
|
Record name | 1-(Propan-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-62-9 |
Source
|
Record name | 1-(Propan-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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